N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide: Known for its analgesic activity.
N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide: Exhibits antimicrobial properties.
N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide: Used in anticancer research.
Uniqueness
This compound is unique due to its specific structural features that confer distinct biological activities. Its methyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy compared to other similar compounds .
Properties
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-9-15(10-4-11)21(19,20)17-14-7-5-13(6-8-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCMBTCAMDCXQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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